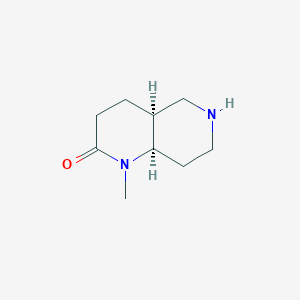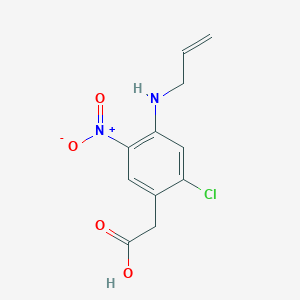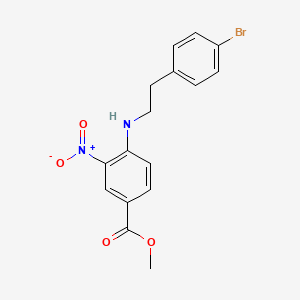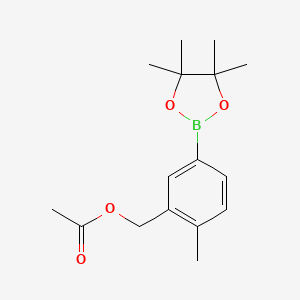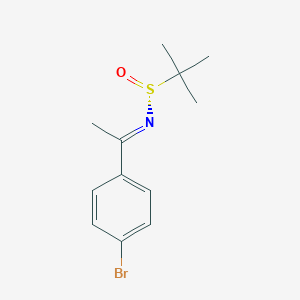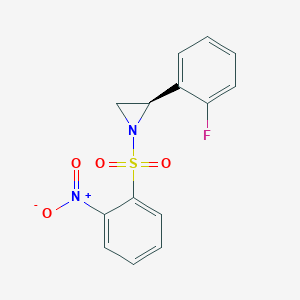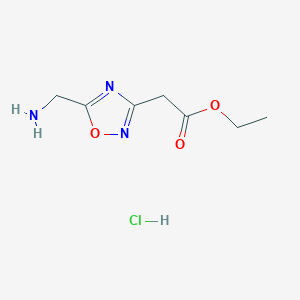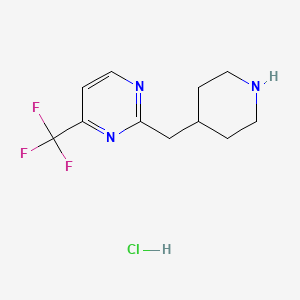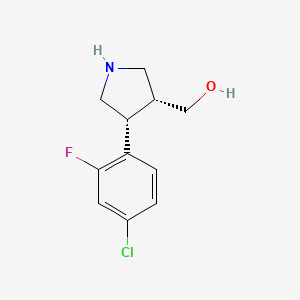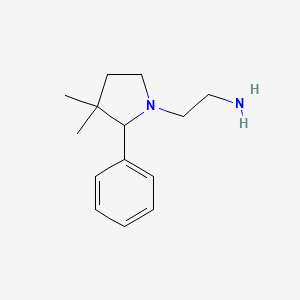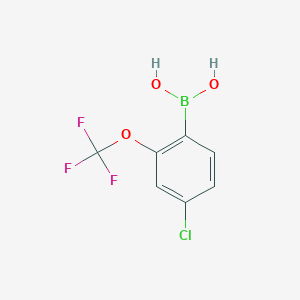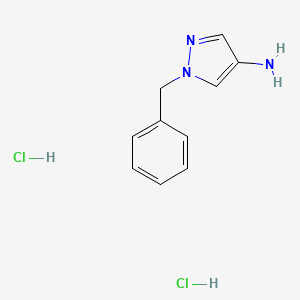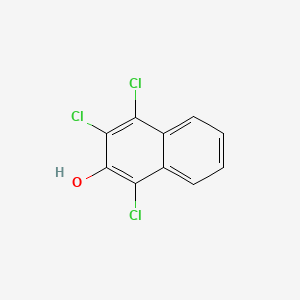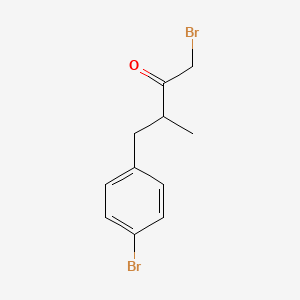
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one
Overview
Description
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is a brominated organic compound with a molecular formula of C₁₂H₁₄Br₂O. This compound features a bromine atom attached to the first carbon of a butanone backbone, with a bromophenyl group at the fourth position and a methyl group at the third position. It is a versatile compound used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one can be synthesized through several synthetic routes, including:
Halogenation: Bromination of the corresponding phenyl compound using bromine in the presence of a catalyst.
Friedel-Crafts Alkylation: Reacting 4-bromophenyl with 3-methylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: Formation of a Grignard reagent from 4-bromobenzene, followed by reaction with 3-methylbutan-2-one.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Bromide derivatives, cyanides.
Scientific Research Applications
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It serves as a probe in biological studies to understand molecular interactions.
Medicine: Potential use in drug discovery and development due to its reactivity and structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to specific receptors, influencing cellular responses.
Signal Transduction: It may play a role in signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is compared with similar compounds such as:
1-Bromo-4-(4-bromophenyl)butan-2-one: Similar structure but lacks the methyl group.
4-Bromobiphenyl: Contains two bromine atoms but has a different backbone.
1-Bromo-4-phenoxybenzene: Contains a phenoxy group instead of a butanone group.
These compounds share similarities in their bromine content and phenyl groups but differ in their functional groups and overall structure, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O/c1-8(11(14)7-12)6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCJZRXYQKJMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243971 | |
| Record name | 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089651-66-9 | |
| Record name | 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


